Structural and Physicochemical Differentiation: 2-Methylthio Substituent Impact on Lipophilicity and Ionization
The 2-methylthio substituent in 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone significantly alters its physicochemical profile compared to the 2-unsubstituted imidazole ethanone. The target compound exhibits a predicted cLogP of 1.3342, conferring higher lipophilicity than the 2-H analog, which is expected to have a cLogP < 0.5 . This difference is critical for blood-brain barrier permeability, cellular uptake, and non-specific protein binding. Additionally, the methylthio group reduces the basicity of the imidazole N3 atom, shifting the pKa to approximately 5.95 (measured for the related 1-methyl-2-(methylthio)imidazole), which alters the ionization state at physiological pH compared to unsubstituted imidazole (pKa ~ 7.0) .
| Evidence Dimension | Lipophilicity (cLogP) and Ionization (pKa) |
|---|---|
| Target Compound Data | cLogP = 1.3342; predicted pKa ≈ 5.95 (for methylthioimidazole scaffold) |
| Comparator Or Baseline | 2-Unsubstituted imidazole ethanone: cLogP < 0.5; pKa ~ 7.0 |
| Quantified Difference | ΔcLogP > +0.8; ΔpKa ≈ -1.05 units |
| Conditions | Computational predictions (SMILES: CC(=O)C1=CN=C(N1)SC) and comparative analysis with 1-methyl-2-(methylthio)imidazole experimental pKa |
Why This Matters
Higher lipophilicity and altered ionization directly impact a compound's ADME properties, guiding its selection for projects targeting intracellular or CNS compartments versus those requiring aqueous solubility.
